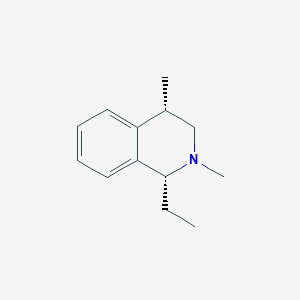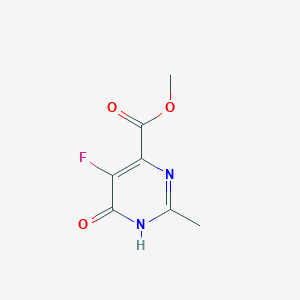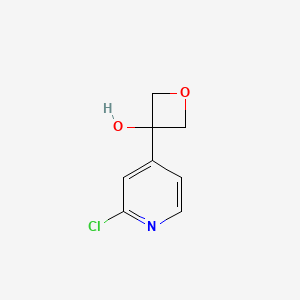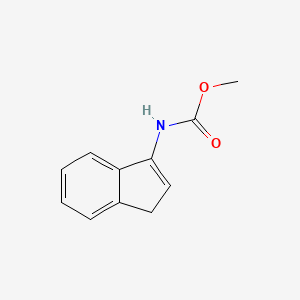![molecular formula C10H17NO2 B11907883 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid is a chemical compound with a unique spiro structure. This compound is characterized by a spiro junction where two rings share a single atom, creating a rigid and three-dimensional framework. The presence of a methylamino group and a carboxylic acid group further adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction. A suitable amine, such as methylamine, is reacted with the spiro compound under controlled conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification steps, and quality assurance to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane-1-carboxylic acid: Lacks the methylamino group, making it less versatile in certain reactions.
6-Hydroxyspiro[2.5]octane-1-carboxylic acid: Contains a hydroxy group instead of a methylamino group, leading to different reactivity and applications.
6-Aminospiro[2.5]octane-1-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid is unique due to the presence of the methylamino group, which enhances its chemical reactivity and potential applications. The spiro structure also provides a distinct three-dimensional framework that can influence its interactions with other molecules.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
6-(methylamino)spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-7-2-4-10(5-3-7)6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
VENVQSWMKGZHHU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2(CC1)CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)


![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)






